4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Overview
Description
4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group at the 4-position, a propoxyphenoxyethylsulfanyl group at the 2-position, and a pyrimidin-6-one core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the substituents. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and urea or thiourea.
Introduction of the Propoxyphenoxyethylsulfanyl Group: This step involves the reaction of the pyrimidine core with 2-(2-propoxyphenoxy)ethylsulfanyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidin-6-one core can be reduced to the corresponding dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate as base, dimethylformamide as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic activities such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound can be employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Mechanism of Action
The mechanism of action of 4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the propoxyphenoxyethylsulfanyl group at the 2-position play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2,6-dimethoxypyrimidine
- 4-amino-2,2,6,6-tetramethylpiperidine
- 4-amino-2-methoxyphenol
Comparison
Compared to similar compounds, 4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to the presence of the propoxyphenoxyethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, leading to better bioavailability and efficacy. Additionally, the combination of the pyrimidine core with the propoxyphenoxyethylsulfanyl group provides a versatile scaffold for further chemical modifications and optimization in drug development.
Properties
IUPAC Name |
4-amino-2-[2-(2-propoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-7-20-11-5-3-4-6-12(11)21-8-9-22-15-17-13(16)10-14(19)18-15/h3-6,10H,2,7-9H2,1H3,(H3,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQJRDDWVSLDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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